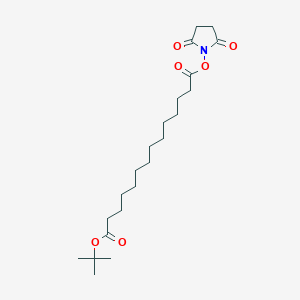
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate is a chemical compound with a complex structure, characterized by its long carbon chain and functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate typically involves the esterification of tetradecanedioic acid with tert-butyl alcohol under acidic conditions. The reaction is often carried out using a strong acid catalyst, such as sulfuric acid, and requires heating to promote the esterification process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. Continuous flow reactors and other advanced chemical engineering methods can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be performed using lithium aluminum hydride or other reducing agents.
Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation products may include dicarboxylic acids or their derivatives.
Reduction products can be alcohols or other reduced forms of the compound.
Substitution products can vary widely, depending on the specific reagents and conditions used.
科学的研究の応用
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes.
Industry: Use in the production of polymers, coatings, and other materials due to its chemical properties.
作用機序
The mechanism by which 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary, but often include interactions with cellular signaling pathways or metabolic processes.
類似化合物との比較
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate can be compared to other similar compounds, such as:
1-tert-Butyl 2,5-dioxopyrrolidin-1-yl icosanedioate: Similar structure but with a longer carbon chain.
21,39-Di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate: A more complex derivative with additional functional groups.
特性
IUPAC Name |
1-O-tert-butyl 14-O-(2,5-dioxopyrrolidin-1-yl) tetradecanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO6/c1-22(2,3)28-20(26)14-12-10-8-6-4-5-7-9-11-13-15-21(27)29-23-18(24)16-17-19(23)25/h4-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCODDDNCGMCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














